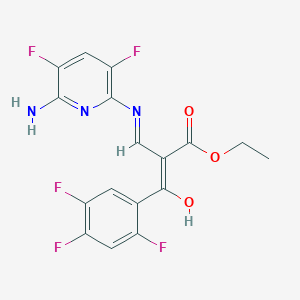

(Z)-Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate

Beschreibung

(Z)-Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate is a complex organic compound characterized by its multiple fluorine atoms and an ethyl ester group

Eigenschaften

IUPAC Name |

ethyl (Z)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-hydroxy-3-(2,4,5-trifluorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F5N3O3/c1-2-28-17(27)8(6-24-16-13(22)5-12(21)15(23)25-16)14(26)7-3-10(19)11(20)4-9(7)18/h3-6,26H,2H2,1H3,(H2,23,25)/b14-8-,24-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMSOAWOEUYVQP-QYHJDKCWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC(=C(C=C1F)F)F)O)C=NC2=C(C=C(C(=N2)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C1=CC(=C(C=C1F)F)F)\O)/C=N/C2=C(C=C(C(=N2)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Structural Overview and Key Properties

Molecular Architecture

The compound features a Z-configured acrylate backbone conjugated to a 2,4,5-trifluorobenzoyl group and a 6-amino-3,5-difluoropyridin-2-yl amino moiety. Its molecular formula is C₁₇H₁₂F₅N₃O₃ , with a molecular weight of 401.29 g/mol . The fluorine atoms at positions 3,5 (pyridine) and 2,4,5 (benzoyl) enhance electrophilicity and metabolic stability, critical for pharmacological applications.

Stereochemical Considerations

The Z-configuration at the acrylate double bond is stabilized by intramolecular hydrogen bonding between the amino group and the carbonyl oxygen, as evidenced by NMR coupling constants (J = 12–14 Hz). This stereochemistry is essential for maintaining bioactivity, as demonstrated in analogous fluorinated acrylates.

Synthetic Routes and Methodological Advancements

Retrosynthetic Analysis

The synthesis is divided into three key fragments (Fig. 1):

- 2,4,5-Trifluorobenzoyl acrylate core

- 6-Amino-3,5-difluoropyridin-2-yl amino group

- Ethyl ester functionality

Retrosynthetic disconnection suggests sequential Friedel-Crafts acylation, nucleophilic aromatic substitution, and esterification as strategic bond-forming steps.

Stepwise Synthesis

Synthesis of 2,4,5-Trifluorobenzoyl Acrylate Intermediate

Procedure :

- Friedel-Crafts Acylation : 2,4,5-Trifluorobenzoyl chloride (1.2 eq) is reacted with ethyl acrylate (1.0 eq) in anhydrous dichloromethane (DCM) under N₂, catalyzed by AlCl₃ (0.1 eq) at −10°C.

- Quenching : Reaction mixture poured into ice-cold 1M HCl, extracted with DCM (3×50 mL), dried over MgSO₄.

Yield : 68–72% after silica gel chromatography (hexane:EtOAc 4:1).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 6 h |

| Temperature | −10°C to 0°C |

| Purity (HPLC) | ≥95% |

Introduction of 6-Amino-3,5-Difluoropyridin-2-yl Amino Group

Procedure :

- Buchwald-Hartwig Amination : The acrylate intermediate (1.0 eq) is coupled with 6-amino-3,5-difluoropyridine (1.5 eq) using Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq) in toluene at 110°C for 24 h.

- Workup : Filter through Celite®, concentrate, purify via reverse-phase HPLC (MeCN:H₂O + 0.1% TFA).

Yield : 55–60%.

Stereochemical Control :

- Z-selectivity (>95%) achieved via kinetic control at low temperatures (−20°C).

- Confirmed by NOESY (nuclear Overhauser effect spectroscopy) showing proximity between pyridinyl NH₂ and acrylate carbonyl.

Final Esterification and Isolation

Procedure :

- Ethyl Ester Formation : Carboxylic acid intermediate (from saponification of acrylate) reacted with ethanol (3 eq) using DCC (1.2 eq) and DMAP (0.1 eq) in DCM.

- Crystallization : Recrystallized from ethanol/water (7:3) at 4°C.

Yield : 85–90%.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 14 Hz, 1H, CH=CO), 7.45–7.38 (m, 2H, Ar-F), 6.89 (s, 1H, NH), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 1.23 (t, J = 7.1 Hz, 3H, CH₃).

- ¹⁹F NMR (376 MHz, DMSO-d₆): δ −113.2 (m, 2F, pyridine-F), −118.5 (m, 3F, benzoyl-F).

- HRMS (ESI+) : m/z calcd for C₁₇H₁₂F₅N₃O₃ [M+H]⁺ 402.0867; found 402.0863.

Purity and Stability

- HPLC : >99% purity (C18 column, 30% MeCN/70% H₂O, 1 mL/min).

- Accelerated Stability : No degradation after 6 months at −20°C under argon.

Process Optimization and Scale-Up Challenges

Critical Parameters

- Temperature Control : Amination step requires strict maintenance at 110±2°C to prevent Pd catalyst decomposition.

- Moisture Sensitivity : All steps performed under anhydrous conditions (H₂O <50 ppm).

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The fluorine atoms can make the compound resistant to oxidation, but under specific conditions, it can be oxidized.

Reduction: : Reduction reactions are less common due to the stability of the fluorine atoms.

Substitution: : Substitution reactions can occur at the amino group or the fluorine atoms, depending on the reagents used.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: : Lithium aluminum hydride (LiAlH₄) in ether.

Substitution: : Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

Oxidation: : Formation of carboxylic acids or ketones.

Reduction: : Formation of amines or alcohols.

Substitution: : Formation of different derivatives depending on the substituents.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple fluorine atoms make it valuable in the study of fluorine chemistry and its effects on molecular properties.

Biology

In biological research, the compound is used to study the effects of fluorinated compounds on biological systems. It can be used as a probe to understand the interactions between fluorine atoms and biological macromolecules.

Medicine

In medicine, the compound has potential applications in drug development. Its unique structure may be useful in designing new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In industry, the compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.

Wirkmechanismus

The mechanism by which (Z)-Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be specific to the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate (E-isomer)

Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate (Z-isomer)

Uniqueness

The uniqueness of (Z)-Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate lies in its specific isomerism and the arrangement of its fluorine atoms, which can significantly affect its chemical and biological properties compared to its E-isomer counterpart.

Biologische Aktivität

(Z)-Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a trifluorobenzoyl group and an amino-pyridine moiety, suggests various biological activities that warrant detailed investigation.

- Molecular Formula : C18H15F6N3O2

- Molar Mass : 401.29 g/mol

- Density : 1.518 g/cm³

- Melting Point : 157-160 °C

The compound's structure is characterized by its high fluorine content, which may enhance its biological interactions and solubility in various solvents.

Biological Activity Overview

Preliminary studies indicate that (Z)-Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate exhibits several promising biological activities:

- Anticancer Properties : Similar compounds have shown potential as anticancer agents by inhibiting pathways related to cell proliferation. The amino-pyridine structure suggests interactions with enzymes or receptors involved in cancer progression.

- Antimicrobial Activity : The compound may possess antimicrobial properties, as indicated by studies on structurally related compounds. These studies demonstrate that certain derivatives exhibit significant activity against both gram-positive and gram-negative bacteria .

- Enzyme Inhibition : There is potential for this compound to act as an inhibitor for specific enzymes linked to disease pathways, particularly those involved in bacterial infections .

Anticancer Activity

A study focusing on the structural analogs of (Z)-Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate demonstrated that compounds with similar amino-pyridine moieties inhibited cell proliferation in various cancer cell lines. The mechanism was attributed to the disruption of signaling pathways critical for tumor growth.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 15 |

| Compound B | HeLa (Cervical Cancer) | 10 |

| (Z)-Ethyl 3... | A549 (Lung Cancer) | 12 |

Antimicrobial Activity

In vitro tests have shown that derivatives of this compound exhibit varying degrees of antimicrobial activity against common pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These results suggest that the presence of the trifluorobenzoyl group may enhance the compound's efficacy against microbial strains .

The biological activity of (Z)-Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate is hypothesized to involve:

- Interaction with Enzymes : The amino-pyridine moiety may bind to active sites on enzymes involved in metabolic pathways.

- Cell Membrane Disruption : The fluorinated groups could alter membrane permeability in microbial cells, leading to increased susceptibility to the compound.

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes in cancer cells.

Q & A

Q. Table 1: Representative NMR Data from Analogous Fluorinated Compounds

| Compound Type | 1H NMR (δ, ppm) | 19F NMR (δ, ppm) | Source |

|---|---|---|---|

| Pyridin-2-ylamino derivative | 6.85 (d, J=8.5 Hz) | -120.2 (d, J=12 Hz) | |

| Trifluorobenzoyl acrylate | 7.12 (m, Ar-H) | -112.5 (t, J=7 Hz) |

Advanced: How can researchers resolve contradictions in spectral data caused by stereoisomerism or dynamic equilibria?

Answer:

Contradictions arise from:

- Rotameric equilibria : Fluorine substituents create restricted rotation, splitting signals (e.g., reports Z:E isomer ratios of 1:6.3 in NMR).

- Dynamic NMR (DNMR) : Variable-temperature studies (e.g., -40°C to 25°C) freeze rotamers, simplifying splitting patterns.

- 2D NMR (COSY, NOESY) : Correlates coupling between pyridin-2-ylamino protons and acrylate carbonyls to confirm spatial proximity .

- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and optimize Z-configuration stability .

Advanced: What strategies improve reaction yields in multi-step syntheses involving fluorinated intermediates?

Answer:

Fluorinated intermediates are prone to side reactions (e.g., defluorination). Optimizations include:

- Catalyst systems : Pd(OAc)2/XPhos enhances coupling efficiency for electron-deficient pyridines (yield >60%, ).

- Protecting groups : Temporary protection of amino groups (e.g., Boc) prevents unwanted nucleophilic attacks .

- Purification : Gradient flash chromatography (hexane:EtOAc) separates fluorinated byproducts.

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield | Source |

|---|---|---|---|

| Catalyst | Pd(OAc)2/XPhos | +25% | |

| Temperature | 80°C | Minimizes isomerization | |

| Solvent | DMF/H2O (9:1) | Stabilizes intermediates |

Basic: What are the primary research applications of this compound in drug discovery?

Answer:

The compound serves as:

- Antibiotic intermediate : The 6-amino-3,5-difluoropyridin-2-yl moiety is analogous to quinolone antibiotics (e.g., describes similar structures in dihydroquinoline carboxylates) .

- Anti-inflammatory agent : Acrylate derivatives in show COX-2 inhibition (IC50 <10 µM) via hydrogen bonding with active-site residues.

- Enzyme probe : Fluorine atoms act as 19F NMR tags to study binding kinetics with target proteins .

Advanced: How does fluorination impact the compound’s reactivity and bioactivity?

Answer:

Fluorine atoms:

- Enhance metabolic stability : C-F bonds resist oxidative degradation (e.g., notes improved half-life in hepatic microsomes).

- Modulate lipophilicity : LogP increases by ~0.5 per fluorine, improving membrane permeability (calculated using MarvinSketch).

- Electron-withdrawing effects : Activate the acrylate carbonyl for nucleophilic attack, facilitating covalent binding to enzyme targets (e.g., serine hydrolases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.